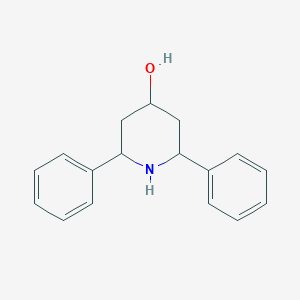
N-(3-hydroxyphenyl)sulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)sulfonylacetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a sulfonyl group attached to a hydroxyphenyl ring and an acetamide group. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-(3-hydroxyphenyl)sulfonylacetamide typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(3-hydroxyphenyl)sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)sulfonylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)sulfonylacetamide involves the inhibition of key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cells. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and exhibit antimicrobial effects . The molecular targets and pathways involved include the inhibition of carbonic anhydrase and other enzymes essential for cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
N-(3-hydroxyphenyl)sulfonylacetamide can be compared with other sulfonamide derivatives such as:
N-phenylacetamide sulfonamides: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific enzyme targets and potency.
Benzenesulfonamide derivatives: These compounds are known for their carbonic anhydrase inhibitory effects and are used in the treatment of various cancers.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and pharmaceutical development .
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-14(12,13)8-4-2-3-7(11)5-8/h2-5,11H,1H3,(H,9,10) |
InChI-Schlüssel |
VKQQQVOMZCEEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)


![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)

